N,N,O-Tridesmethyl Diltiazem

Übersicht

Beschreibung

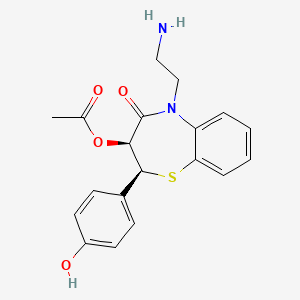

N,N,O-Tridesmethyl Diltiazem is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker widely used in the treatment of hypertension and angina . This compound is characterized by the removal of three methyl groups from the parent molecule, Diltiazem, resulting in a unique structure with distinct pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,O-Tridesmethyl Diltiazem typically involves the demethylation of Diltiazem. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups in the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,O-Tridesmethyl Diltiazem undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and specific solvents to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N,N,O-Tridesmethyl Diltiazem retains some pharmacological activity similar to its parent compound, Diltiazem. It is primarily recognized for its role in:

- Calcium Channel Blockade : Like Diltiazem, this compound inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, which leads to vasodilation and decreased myocardial oxygen demand .

- Metabolic Pathways : It is produced through the metabolism of Diltiazem and contributes to the overall pharmacokinetic profile of the drug, impacting its efficacy and safety .

Therapeutic Uses

The clinical applications of this compound are closely linked to those of Diltiazem, including:

- Management of Hypertension : this compound may assist in lowering blood pressure by promoting vasodilation. This application is particularly relevant in patients who may not respond adequately to standard doses of Diltiazem .

- Angina Pectoris Treatment : The compound may help alleviate symptoms of stable angina by reducing heart workload and oxygen consumption during exertion .

- Supraventricular Tachycardias : It can be beneficial in treating conditions like paroxysmal supraventricular tachycardia by modulating heart rate and conduction through the AV node .

Case Studies and Clinical Insights

Several studies have highlighted the effectiveness of Diltiazem and its metabolites, including this compound:

- Combination Therapy : Research indicates that combining this compound with other antihypertensive agents can enhance therapeutic outcomes in resistant hypertension cases. A study demonstrated improved blood pressure control when combining calcium channel blockers with other classes such as ACE inhibitors .

- Exercise Tolerance : In clinical trials, patients receiving treatment with Diltiazem (and by extension, its metabolites) exhibited increased exercise tolerance compared to placebo groups, suggesting that this compound contributes positively to physical performance in angina patients .

Data Tables

The following table summarizes key applications and findings related to this compound:

Wirkmechanismus

N,N,O-Tridesmethyl Diltiazem exerts its effects by inhibiting the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle cells. This inhibition leads to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, and decreased total peripheral resistance . The molecular targets include L-type calcium channels, which play a crucial role in regulating calcium entry into cells .

Vergleich Mit ähnlichen Verbindungen

- N-monodesmethyl Diltiazem

- Desacetyl Diltiazem

- N,O-didesmethyl Diltiazem

- Deacetyl clentiazem

Comparison: N,N,O-Tridesmethyl Diltiazem is unique due to the removal of three methyl groups, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to other metabolites of Diltiazem . This structural modification can influence its binding affinity to calcium channels and its overall therapeutic efficacy.

Biologische Aktivität

N,N,O-Tridesmethyl Diltiazem is a significant metabolite of the calcium channel blocker diltiazem, which is widely used in the treatment of cardiovascular conditions such as hypertension and angina. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Overview of Diltiazem and Its Metabolites

Diltiazem functions primarily as a non-dihydropyridine calcium channel blocker . Its mechanism involves inhibiting the influx of calcium ions through L-type calcium channels, leading to decreased myocardial contractility and vasodilation. The primary metabolites of diltiazem include N-monodesmethyl diltiazem, desacetyldiltiazem, and this compound, each contributing to the overall pharmacological profile of the drug .

This compound exhibits biological activity through several mechanisms:

- Calcium Channel Blockade : Similar to its parent compound, it inhibits calcium influx in cardiac and smooth muscle cells, resulting in reduced contractility and vasodilation .

- Antimicrobial Activity : Recent studies have indicated that diltiazem and its derivatives may possess antimicrobial properties. For instance, diltiazem hydrochloride demonstrated significant inhibition against various Gram-positive bacteria and yeasts, suggesting a potential off-target application as an antimicrobial agent .

- Antiviral Properties : Diltiazem has shown antiviral activity against certain viruses, with specific attention to its effects on CoxB4 virus, indicating a broader spectrum of biological activity than previously recognized .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolic pathways:

- Absorption : Diltiazem is well absorbed from the gastrointestinal tract, with a bioavailability of approximately 40% due to extensive first-pass metabolism.

- Distribution : It has a large volume of distribution (approximately 305 L), indicating extensive tissue binding .

- Protein Binding : The compound is about 70-80% bound to plasma proteins, which affects its therapeutic efficacy and distribution in the body .

Case Studies and Research Findings

- Antimicrobial Activity Study :

-

Pharmacokinetic Analysis :

- A clinical trial assessed the pharmacokinetics of diltiazem and its metabolites in young versus elderly hypertensive patients. The findings indicated that N-monodesmethyl diltiazem accumulated to higher plasma concentrations than other metabolites, with no significant differences in pharmacokinetic parameters between age groups .

- Cardiovascular Effects :

Data Tables

| Parameter | Diltiazem | This compound |

|---|---|---|

| Mechanism | Calcium channel blocker | Calcium channel blockade |

| Bioavailability | ~40% | TBD |

| Protein Binding | 70-80% | TBD |

| Antimicrobial Activity | Yes | Yes |

| Antiviral Activity | Yes | Yes |

Eigenschaften

IUPAC Name |

[(2S,3S)-5-(2-aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)25-17-18(13-6-8-14(23)9-7-13)26-16-5-3-2-4-15(16)21(11-10-20)19(17)24/h2-9,17-18,23H,10-11,20H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUHIUIPTZZNFN-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858518 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159734-23-3 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.